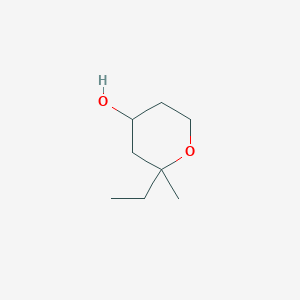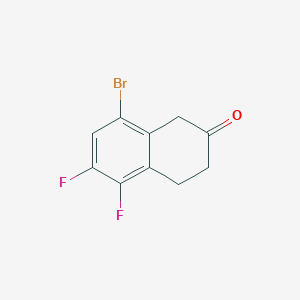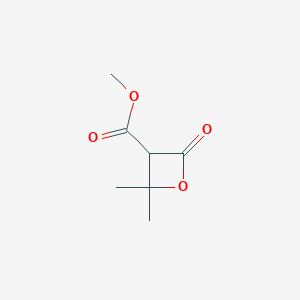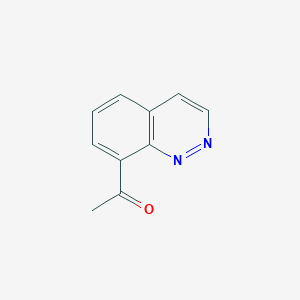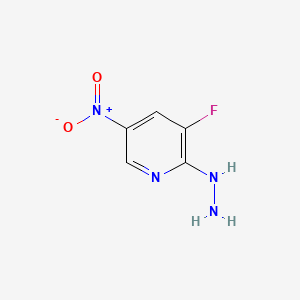
3-Fluoro-2-hydrazinyl-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-hydrazinyl-5-nitropyridine is a heterocyclic compound that contains fluorine, hydrazine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Fluoro-2-hydrazinyl-5-nitropyridine may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydrazinyl-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can participate in redox reactions, potentially acting as an oxidizing agent.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation for reduction reactions.
Substitution reagents: Such as hydrazine hydrate for introducing the hydrazine group
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-fluoro-2-hydrazinyl-5-aminopyridine.
Scientific Research Applications
3-Fluoro-2-hydrazinyl-5-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydrazinyl-5-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The hydrazine group can form covalent bonds with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-nitropyridine: Similar in structure but lacks the hydrazine group.
2-Hydrazinyl-5-nitropyridine: Similar but lacks the fluorine group.
3-Fluoro-4-nitropyridine: Similar but with the nitro group at a different position on the pyridine ring.
Uniqueness
3-Fluoro-2-hydrazinyl-5-nitropyridine is unique due to the presence of all three functional groups (fluorine, hydrazine, and nitro) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H5FN4O2 |
|---|---|
Molecular Weight |
172.12 g/mol |
IUPAC Name |
(3-fluoro-5-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5FN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9) |
InChI Key |
TZCBVYYPTWAKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


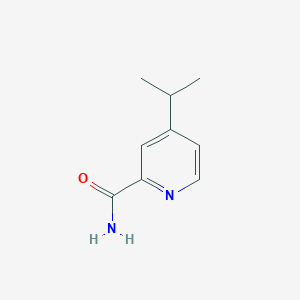
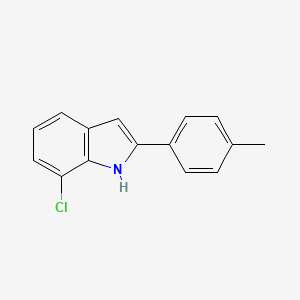
![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
![Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)
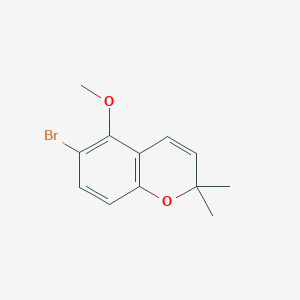
![2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13671909.png)

